Methyl 4-ethoxy-2-oxobut-3-enoate
Description
Methyl 4-ethoxy-2-oxobut-3-enoate is an α,β-unsaturated ester with the molecular formula C₇H₁₀O₄ (inferred from its ethyl ester analogue in and ). Its structure features a methyl ester group at position 1, an ethoxy substituent at position 4, and a conjugated carbonyl (oxo) group at position 2 (Figure 1). This compound is of interest in organic synthesis due to its reactive α,β-unsaturated system, which participates in cycloadditions, nucleophilic additions, and tautomerization reactions. Its ethoxy group contributes electron-donating effects, while the conjugated oxo group enhances electrophilic character at the β-carbon .
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl (E)-4-ethoxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C7H10O4/c1-3-11-5-4-6(8)7(9)10-2/h4-5H,3H2,1-2H3/b5-4+ |
InChI Key |
WPXDGHPUISYMNL-SNAWJCMRSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C(=O)OC |
Canonical SMILES |
CCOC=CC(=O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The table below summarizes key structural differences and inferred properties of Methyl 4-ethoxy-2-oxobut-3-enoate and its analogues:
Reactivity and Functional Implications
Electrophilicity and Conjugation
The α,β-unsaturated system in this compound enables conjugate additions (e.g., Michael additions). The ethoxy group at C4 donates electrons via resonance, stabilizing intermediates but slightly reducing electrophilicity compared to analogues with electron-withdrawing groups (e.g., phenyl in Methyl 2-oxo-4-phenylbut-3-enoate) .
Steric and Electronic Effects
- Ethyl vs. Methyl Ester: The ethyl ester analogue (C₈H₁₂O₄) exhibits lower volatility and higher lipophilicity, making it more suitable for non-polar solvents .
- Oxo Position: Methyl 4-methoxy-3-oxobutyrate lacks conjugation between C2 and C3, reducing electrophilicity at C3 but favoring enolate formation at C4 .
Acidity and Solubility
- The carboxylic acid derivative (E)-4-Methoxy-4-oxobut-2-enoic acid has significantly higher water solubility due to its ionizable carboxyl group, unlike the ester analogues .
- This compound’s ethoxy group enhances solubility in ethers and alcohols compared to purely hydrocarbon-substituted analogues.
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